NF-κB Transcription Inhibition: A Unique Dual-Action Mechanism Among ACAT Inhibitors
Acat-IN-7 is distinguished from classical ACAT inhibitors such as Avasimibe, K-604, and Pactimibe by its reported ability to inhibit NF-κB-mediated transcription [1]. While many ACAT inhibitors are evaluated solely for their enzymatic activity on cholesterol esterification, Acat-IN-7 exhibits a secondary, mechanism-based activity in a cellular context. This dual activity is not documented for comparators Avasimibe (CAS: 166518-60-1), K-604 (CAS: 177952-68-8), or Pactimibe (CAS: 189198-30-9) in their standard characterization [2][3][4][5].
| Evidence Dimension | Inhibition of NF-κB-mediated transcription |
|---|---|
| Target Compound Data | Yes (inhibitory activity reported) |
| Comparator Or Baseline | Avasimibe, K-604, Pactimibe: No reported NF-κB transcription inhibition in standard characterization |
| Quantified Difference | Qualitative difference in mechanism-of-action profile |
| Conditions | Cellular NF-κB transcription assays (specific assay details not publicly disclosed for Acat-IN-7) |
Why This Matters
For researchers studying the crosstalk between lipid metabolism and inflammation, Acat-IN-7 provides a unique tool that simultaneously modulates two pathways, a feature not shared by other commercially available ACAT inhibitors.
- [1] TargetMol. (2025). ACAT-IN-7 | Compound. Retrieved from https://www.targetmol.cn/compound/acat-in-7 View Source
- [2] Ikenoya, M., et al. (2007). A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels. Atherosclerosis, 191(2), 290-297. PMID: 16820149 View Source
- [3] Biocompare. (2025). K-604 dihydrochloride. Retrieved from https://www.biocompare.com/11119-Chemicals-and-Reagents/21040704-K-604-dihydrochloride/ View Source
- [4] Kitayama, K., et al. (2006). Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe. European Journal of Pharmacology, 540(1-3), 121-130. PMID: 16730694 View Source
- [5] Bertin Bioreagent. (2025). Avasimibe - Applications. Retrieved from https://www.bertin-bioreagent.com/pr24083/avasimibe/ View Source
